molecular formula C21H23F3N2O3 B5719650 1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine

1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine

Cat. No. B5719650
M. Wt: 408.4 g/mol
InChI Key: ZJFFTSJXPAGQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. TFMPP is a psychoactive drug that is commonly used as a recreational drug due to its euphoric and hallucinogenic effects. However, TFMPP has also been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine is not fully understood. However, it is believed that 1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine acts on the serotonergic system in the brain. 1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a serotonin receptor agonist, which means that it binds to and activates serotonin receptors in the brain. This leads to an increase in serotonin levels in the brain, which is believed to be responsible for the psychoactive effects of 1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine.
Biochemical and Physiological Effects
1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been found to have a number of biochemical and physiological effects. 1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been found to increase serotonin levels in the brain, which is believed to be responsible for its psychoactive effects. 1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine has also been found to increase dopamine levels in the brain, which is believed to be responsible for its euphoric effects.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine has a number of advantages and limitations for lab experiments. 1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a synthetic compound that can be easily synthesized in the lab. 1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine is also relatively stable and can be stored for long periods of time. However, 1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a psychoactive drug that can have unpredictable effects, which can make it difficult to use in lab experiments.

Future Directions

There are a number of future directions for research on 1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine. One area of research is the potential therapeutic applications of 1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine. 1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been found to have anxiolytic and anti-depressant effects in animal models, and further research is needed to determine its potential as a treatment for these conditions. Another area of research is the mechanism of action of 1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine. Further research is needed to fully understand how 1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine acts on the serotonergic system in the brain. Finally, there is a need for research on the potential side effects of 1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine, particularly in humans.

Synthesis Methods

1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine is synthesized by the reaction of 3,4-dimethoxybenzoyl chloride with 2-(trifluoromethyl)benzylpiperazine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform.

Scientific Research Applications

1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been the subject of scientific research due to its potential therapeutic applications. 1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been found to have anxiolytic and anti-depressant effects in animal models. 1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine has also been found to have potential as a treatment for Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O3/c1-28-18-8-7-15(13-19(18)29-2)20(27)26-11-9-25(10-12-26)14-16-5-3-4-6-17(16)21(22,23)24/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFFTSJXPAGQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxybenzoyl)-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine

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